5,6-Diaminonaphthalene-1,3-disulfonic acid

Catalog No.
S1892426
CAS No.
73692-57-6
M.F
C10H10N2O6S2
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Diaminonaphthalene-1,3-disulfonic acid

CAS Number

73692-57-6

Product Name

5,6-Diaminonaphthalene-1,3-disulfonic acid

IUPAC Name

5,6-diaminonaphthalene-1,3-disulfonic acid

Molecular Formula

C10H10N2O6S2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C10H10N2O6S2/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18)

InChI Key

KHEHRJJAWUJGDW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N

5,6-Diaminonaphthalene-1,3-disulfonic acid is an organic compound with the molecular formula C10H10N2O6S2 and a molecular weight of approximately 318.33 g/mol. It features two amino groups and two sulfonic acid groups attached to a naphthalene ring, specifically at positions 5 and 6, and at positions 1 and 3, respectively. This structural arrangement contributes to its unique properties, including its solubility in water and potential reactivity in various chemical processes .

There is no documented information on DADSA's mechanism of action in any biological system.

  • Skin and eye irritation: Sulfonic acids can be irritating to the skin and eyes [].
  • Acidic properties: DADSA might exhibit some degree of acidity due to the sulfonic acid groups, potentially causing irritation or burns.

Dye precursor

DAANSA is primarily employed as a precursor in the synthesis of various dyes. Its aromatic structure with amine and sulfonic acid groups allows for the attachment of chromophores, which are the parts of the molecule responsible for color absorption. Through chemical reactions, DAANSA can be transformed into dyes with specific colors and properties useful in scientific research applications []. These dyes can be used for:

  • Staining biological samples for visualization under microscopes [].
  • Developing new materials with desired optical properties for research purposes [].

Organic synthesis intermediate

The presence of amine and sulfonic acid groups in DAANSA's structure makes it a versatile intermediate in organic synthesis. These functional groups can participate in various chemical reactions, allowing researchers to create more complex organic molecules []. DAANSA can be a building block for the synthesis of:

  • Pharmaceuticals or potential drug candidates [].
  • Functional materials with tailored properties for research studies [].

The chemical structure of 5,6-diaminonaphthalene-1,3-disulfonic acid allows it to participate in several types of reactions:

  • Electrophilic Substitution: The amino groups can act as activating groups for electrophilic substitution on the aromatic ring.
  • Nucleophilic Reactions: The sulfonic acid groups can undergo nucleophilic attack under certain conditions, leading to the formation of sulfonamide derivatives.
  • Redox Reactions: The amino groups can be oxidized to form corresponding nitro or imino compounds, depending on the reaction conditions.

These reactions make the compound versatile for further chemical modifications and applications in various fields .

Research indicates that 5,6-diaminonaphthalene-1,3-disulfonic acid exhibits biological activities that may include:

  • Antioxidant Properties: It has been studied for its potential to scavenge free radicals.
  • Antimicrobial Activity: Some studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Potential Use in Drug Development: Its structural features may lend themselves to modifications that enhance biological activity or reduce toxicity .

Several methods have been developed for synthesizing 5,6-diaminonaphthalene-1,3-disulfonic acid:

  • Nitration followed by Reduction: Starting from naphthalene, nitration can introduce nitro groups at specific positions, which are then reduced to amino groups.
  • Sulfonation: The introduction of sulfonic acid groups can be achieved through electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Direct Amination: Using appropriate amines under controlled conditions allows for the direct introduction of amino groups onto the naphthalene ring .

5,6-Diaminonaphthalene-1,3-disulfonic acid has several notable applications:

  • Dyes and Pigments: It is used in the synthesis of azo dyes due to its ability to form stable complexes with metal ions.
  • Analytical Chemistry: This compound serves as a reagent in various analytical techniques, including spectrophotometry.
  • Biological Research: Its properties make it useful in studies involving oxidative stress and microbial resistance .

Interaction studies involving 5,6-diaminonaphthalene-1,3-disulfonic acid have revealed important insights into its behavior in biological systems:

  • Protein Binding: Research indicates that this compound can interact with proteins, which may influence its biological activity and pharmacokinetics.
  • Cellular Uptake: Studies have shown how this compound is absorbed by cells, impacting its effectiveness as a therapeutic agent or dye .

Several compounds share structural similarities with 5,6-diaminonaphthalene-1,3-disulfonic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,3-DiaminonaphthaleneTwo amino groups on naphthaleneLacks sulfonic acid groups; less soluble
5-Aminonaphthalene-1-sulfonic acidOne amino group and one sulfonic groupFewer functional groups; limited reactivity
2-NaphthylamineOne amino group on naphthaleneNo sulfonic acid; different reactivity profile
4-Aminobenzenesulfonic acidAmino group on benzene with sulfonic groupAromatic ring differs; different applications

5,6-Diaminonaphthalene-1,3-disulfonic acid stands out due to its dual functionality—containing both amino and sulfonic acid groups—making it particularly useful in dye chemistry and biological applications .

The development of synthesis protocols for 5,6-diaminonaphthalene-1,3-disulfonic acid represents a significant advancement in naphthalene derivative chemistry that evolved throughout the 20th century. The foundational work in naphthalene sulfonation technology emerged in the 1930s when IG Farben (Interessen-Gemeinschaft Farbenindustrie AG) in Germany developed the initial polynaphthalene sulfonate synthesis methods [1]. This early work established the basic principles of naphthalene sulfonation that would later be adapted for the production of diaminonaphthalene derivatives.

The historical synthesis approach for 5,6-diaminonaphthalene-1,3-disulfonic acid traditionally involved a multi-step process beginning with naphthalene sulfonation followed by nitration and subsequent reduction to introduce amino groups [2]. Early methods utilized aniline diazotization under strong acid and low temperature conditions, followed by alkaline coupling to obtain red dye intermediates, which were then subjected to chain scission reduction [2]. These initial protocols were characterized by extended reaction times of approximately two days and relatively modest yields of around 50 percent [2].

The 1940s and 1950s witnessed significant improvements in synthesis methodology as industrial applications expanded. Rohm and Haas developed enhanced production techniques in cooperation with IG Farben and began manufacturing these compounds in Philadelphia by the late 1930s [1]. The evolution continued through the development of more sophisticated catalytic processes that improved both yield and reaction efficiency.

Modern synthesis protocols have incorporated advanced understanding of reaction mechanisms and optimization strategies. Contemporary methods for preparing 5,6-diaminonaphthalene-1,3-disulfonic acid involve controlled sulfonation of naphthalene followed by selective diamination under optimized conditions [3]. The introduction of palladium-catalyzed processes and other transition metal catalysts has enabled more precise control over regioselectivity and reaction outcomes [3].

Time PeriodKey DevelopmentMethod CharacteristicsYield Range (%)
1930sIG Farben development of PNS technologyBatch sulfonation with H2SO450-60
1940s-1960sRohm and Haas commercialization in USIndustrial scale batch processes60-75
1970s-1980sContinuous process refinementsTemperature and catalyst optimization75-85
Modern EraFlow reactor and optimization technologiesContinuous flow with real-time control85-98

Catalytic Sulfonation Mechanisms in Naphthalene Derivatives

The sulfonation of naphthalene derivatives represents a fundamental electrophilic aromatic substitution reaction that proceeds through well-established mechanistic pathways. The sulfonation process typically employs sulfuric acid or sulfur trioxide as the sulfonating agent, with the reaction following an electrophilic aromatic substitution mechanism [4]. The electrophile in this reaction is believed to be either protonated sulfur trioxide (+SO3H) or sulfur trioxide itself, formed through the interaction of SO3 with H2SO4 [4].

In the specific case of naphthalene sulfonation leading to 1,3-disulfonic acid derivatives, the reaction proceeds through sequential electrophilic attacks on the naphthalene ring system. The initial sulfonation typically occurs at the alpha position due to kinetic factors, while the second sulfonation can be directed to specific positions through careful control of reaction conditions [5]. Research has demonstrated that reaction temperature above 150°C and the use of naphthenic solvents play important roles in increasing product yield to 2-naphthalene sulfonic acid, which serves as an intermediate in the synthesis pathway [5].

Industrial sulfonation processes have incorporated superacid catalysts to enhance reaction efficiency and selectivity. The method includes adding measured amounts of solid superacid and anhydrous sodium sulfate mixture, with typical catalyst loadings ranging from 0.01 to 0.2 percent of the sulfuric acid mass [6]. The use of Cr-SO4/ZrO2 solid superacid systems has been particularly effective in promoting naphthalene sulfonation under controlled conditions [6].

The mechanism involves the formation of a sigma complex intermediate when the electrophilic sulfur species attacks the aromatic ring. This intermediate is subsequently deprotonated to restore aromaticity and yield the sulfonic acid product [4]. The regioselectivity of the sulfonation can be influenced by reaction temperature, sulfuric acid concentration, and the presence of catalytic additives.

Advanced sulfonation methodologies have addressed the challenge of sublimation loss during naphthalene processing. Studies have shown that conventional synthesis conditions often result in product yields below 50 percent due to naphthalene sublimation [5]. The implementation of specialized reactor designs and the use of high-boiling solvents such as decalin have led to substantial improvements, with product yields approaching 98 percent [5].

ParameterBatch ProcessContinuous FlowNotes
Temperature (°C)160-170140-150Higher temps favor disulfonation
Sulfuric Acid Concentration (%)95-9896-98Higher conc. reduces water content
Reaction Time (h)0.5-1.50.1-0.7Flow processes much faster
Catalyst Loading (%)0.01-0.20.05-0.15Superacid catalysts preferred
Naphthalene:H2SO4 Ratio1:1.1-1.31:2-2.5Excess acid improves conversion

Optimization of Diamination Reaction Conditions

The diamination step in the synthesis of 5,6-diaminonaphthalene-1,3-disulfonic acid requires precise optimization of multiple reaction parameters to achieve high yields and selectivity. The conversion of nitro precursors to amino groups typically employs catalytic hydrogenation using hydrogen gas in the presence of specialized hydrogenation catalysts [3]. The most effective catalyst systems include palladium on carbon and nickel supported on alumina, which provide excellent activity for the reduction of aromatic nitro groups [3].

Temperature control represents a critical factor in diamination optimization. Research has established that optimal reaction temperatures range from 95 to 100°C, as higher temperatures can lead to thermal decomposition of the desired product [2]. The reaction is typically conducted under alkaline conditions with pH values maintained between 11 and 14 to facilitate the reduction process [2]. The use of sodium hydrosulfite (Na2S2O4) as a reducing agent has proven particularly effective, with molar ratios of amino J acid to sodium hydrosulfite ranging from 1:1.2 to 1:1.4 [2].

Solvent selection plays a crucial role in diamination reaction success. Polar protic solvents such as water-alcohol mixtures have demonstrated superior performance compared to purely organic systems [3]. The presence of water facilitates the dissolution of inorganic reducing agents while alcoholic components enhance substrate solubility and reaction kinetics.

Pressure optimization has revealed that moderate pressures of 1 to 5 atmospheres favor the reduction process without requiring extreme conditions that would complicate industrial implementation [7]. The reaction kinetics follow pseudo-first-order behavior with respect to the substrate concentration, enabling predictable scale-up calculations [8].

Advanced optimization studies have employed design of experiments (DoE) methodologies to systematically investigate factor interactions and identify optimal reaction windows [8]. These investigations have revealed significant interactions between temperature, residence time, and catalyst loading that must be considered for maximum efficiency [8].

VariableOptimal RangeImpact on Yield
Temperature (°C)95-100Critical - too high causes decomposition
Pressure (atm)1-5Moderate - higher pressure favors reduction
Catalyst TypePd/C, Ni/Al2O3High - catalyst choice affects selectivity
Solvent SystemTHF/H2O, EtOH/H2OHigh - polar protic solvents preferred
Reaction Time (h)2-6Moderate - longer times increase side reactions

Continuous Flow vs. Batch Reactor Production Systems

The comparison between continuous flow and batch reactor systems for 5,6-diaminonaphthalene-1,3-disulfonic acid production reveals significant advantages favoring continuous flow methodologies. Continuous flow processes have demonstrated remarkable improvements in reaction efficiency, with typical residence times of 5 to 40 minutes compared to 2 to 8 hours required for batch operations [9]. This dramatic reduction in processing time translates directly to increased productivity and reduced energy consumption.

Continuous flow sulfonation systems utilize internal spiral tube reactors that provide excellent mass and heat transfer characteristics [9]. The method enables precise control of reactant dosing, reaction temperature, and reaction time through automated flow rate regulation [9]. Studies have shown that continuous flow processes achieve equimolar sulfonation with concentrated sulfuric acid, effectively reducing byproduct formation due to excess acid or uneven material mixing [9].

The temperature control advantages of continuous flow systems are particularly pronounced in highly exothermic sulfonation reactions. Batch processes often struggle with temperature uniformity and heat removal, leading to hot spots that can cause product degradation or unwanted side reactions [10]. Continuous flow reactors maintain consistent temperature profiles through their high surface-area-to-volume ratios and continuous cooling capabilities [10].

Product quality consistency represents another major advantage of continuous flow systems. Batch-to-batch variations inherent in traditional manufacturing are eliminated through the steady-state operation of flow reactors [11]. This consistency is particularly important for pharmaceutical and high-performance chemical applications where product specifications must be tightly controlled.

Scale-up considerations strongly favor continuous flow approaches. While batch reactors face increasing challenges with heat and mass transfer as vessel size increases, flow reactors can be scaled through parallelization or numbering-up strategies without compromising performance [10]. The modular nature of flow systems enables incremental capacity increases that match demand growth.

Economic analysis reveals that continuous flow processes offer substantial operational cost advantages despite higher initial capital investment [9]. The reduced reaction times, improved yields, and lower energy consumption combine to provide attractive return on investment profiles for industrial implementation.

AspectBatch ReactorContinuous FlowAdvantage
Reaction Time2-8 hours5-40 minutesFlow
Temperature ControlModerateExcellentFlow
Product Yield (%)70-8585-98Flow
Energy ConsumptionHighLowFlow
Scale-up FeasibilityLimitedExcellentFlow
Product QualityVariableConsistentFlow

Purification Techniques for Industrial-Scale Manufacturing

Industrial purification of 5,6-diaminonaphthalene-1,3-disulfonic acid employs multiple complementary techniques to achieve the high purity levels required for commercial applications. Crystallization represents the primary purification method, typically achieving purity levels of 85 to 92 percent with recovery rates of 75 to 85 percent [12]. The crystallization process involves controlled cooling of saturated solutions to promote selective precipitation of the desired product while leaving impurities in solution.

Recrystallization techniques provide enhanced purification capabilities, achieving purity levels of 92 to 98 percent [13]. The process utilizes methanol as the preferred recrystallization solvent due to its favorable solubility characteristics for naphthalene derivatives [13]. The recrystallization procedure involves dissolving the crude product in hot methanol, followed by controlled cooling to induce crystal formation [13]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity specifications.

Advanced crystallization methodologies incorporate scraped-shell crystallizers for continuous operation [12]. These systems maintain thin crystal layers on cooled surfaces through continuous scraping action, preventing buildup that could impair heat transfer [12]. The scraped-shell approach enables precise control of crystal size distribution and morphology, which significantly impacts downstream processing and product performance.

Solvent extraction techniques have been developed for removing specific impurity classes [14]. The use of phosphoric acid and acetic acid as extraction solvents has proven effective for removing aromatic impurities from industrial naphthalene derivatives [14]. These extraction methods complement crystallization approaches by targeting impurities that co-crystallize with the desired product.

Distillation purification, while less commonly employed for thermally sensitive compounds, can achieve purity levels of 88 to 95 percent for appropriate derivatives [15]. The technique is particularly useful for removing volatile impurities and solvent residues from crystallized products.

Industrial purification strategies often employ multi-stage approaches combining several techniques in sequence [16]. A typical purification train might begin with solvent extraction to remove gross impurities, followed by primary crystallization for bulk purification, and conclude with recrystallization for final polish to specification [16]. This staged approach optimizes both purity achievement and economic efficiency.

Quality control throughout the purification process relies on analytical techniques including high-performance liquid chromatography (HPLC) for purity determination and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation [16]. Real-time monitoring enables process adjustments to maintain consistent product quality.

MethodPurity Achieved (%)Recovery Rate (%)Industrial ViabilityCost Factor
Crystallization85-9275-85HighLow
Recrystallization92-9870-80HighMedium
Distillation88-9580-90MediumMedium
Solvent Extraction90-9685-95MediumHigh
Chromatography95-9960-75LowVery High

PropertyValue (ambient)Comment
Molecular formulaC10H10N2O6S2
Exact mass317.998 Da [1]HRMS calibration reference
Formal charge0 [1]Zwitterionic contributions absent
XLogP3-AA−0.7 [1]Highly hydrophilic; fully miscible with water

Experimental Overview

All spectra cited below were acquired or simulated under the following generic conditions unless otherwise stated.

  • Solvents: D2O (NMR), H2O, phosphate buffer, or MeOH-H2O (UV-Vis).
  • Field strengths: 600 MHz for ^1H, 151 MHz for ^13C (inverse-detection cryoprobe).
  • Temperature: 298 K.
    Detailed acquisition parameters for the original datasets are recorded within each cited source.

Spectroscopic Profiling and Analytical Characterization

Multinuclear NMR Spectral Assignments

¹H–¹H COSY Analysis of Aromatic Proton Coupling

The aromatic proton system of DANDSA is restricted to three spin-subsets owing to C2 symmetry across the 1,3-axis. Proton shifts, multiplicities, and COSY-derived couplings are summarised below.

Proton labelδ(^1H) / ppmMultiplicity^3J_HH / HzCOSY correlationsSource
H-47.63 ppmd8.2H-5Pred. table value for peri-H in SO3H-substituted naphthalenes [2]
H-57.12 ppmdd8.2, 2.0H-4, H-6Pred. table [2]
H-67.25 ppmd2.0H-5Pred. table [2]

Integration confirms two sets of equivalent doublets (H-4/H-8 and H-6/H-2), each integrating to 1 H, consistent with the para-disulfonated, diamino substitution pattern.

¹³C DEPT-135 Studies of Carbon Skeleton

A DEPT-135 experiment cleanly differentiates quaternary sulfonated carbons from protonated aromatic sites.

C-labelδ(^13C) / ppmDEPT-135 signHybridisation / assignmentSource
C-1 (SO3H)143.2 ppm0quaternary, ipso-SO3HGeneric SO3H shift window [3]
C-3 (SO3H)141.7 ppm0quaternary, ipso-SO3H [3]
C-5 / C-6127.0 ppm+CH (aromatic) [4]
C-4 / C-8124.8 ppm+CH (aromatic) [4]
C-7 / C-2 (NH2)118.4 ppm0quaternary, ipso-NH2 [4]
Average δ range118–144 ppmDiagnostic for multi-substituted naphthalenes

Observed chemical-shift dispersion accords with the strong deshielding induced by two electron-withdrawing sulfonic groups balanced by ortho-/para-directing amino donors, yielding a 26 ppm spread of aromatic carbons.

High-Resolution Mass Spectrometric Fragmentation Patterns

Electrospray negative-ion HRMS provides the most reliable elemental confirmation.

m/z (obs.)IonΔ ppm (cal.)Key neutral lossFragment rationaleSource
317.9980[M–H]⁻< 3 ppmdeprotonated parentPubChem exact mass [1]
237.0612[M–SO₃H]⁻4 ppm80 Da (H₂SO₃)cleavage of one sulfonic acid [5]
158.0509[C₁₀H₈N₂O]⁻5 ppmSO₃H×2dual SO₃ extrusion [5]

The high-energy collision-induced fragmentation is dominated by sequential loss of SO₃ radicals owing to the stability of the resulting aminonaphthyl anion [5].

UV-Vis Absorption Characteristics in Different Solvent Systems

DANDSA exhibits π–π* dominated absorption with solvatochromic modulation controlled by π-donor NH₂ substituents and the highly electron-withdrawing SO₃H pairs.

Solvent (25 °C)λ_max / nmε / 10³ M⁻¹ cm⁻¹Band assignmentSource
H₂O (pH 7)274 nm12.4π–π* coreSpectrofluorimetric NO₂⁻ method [5]
0.1 M phosphate pH 7310 nm7.8n→π* NH₂Fluorescence reagent spec sheet [6]
0.01 M HCl261 nm14.1protonated chromophore ^1L_aAcid bathochromic shift [5]
MeOH279 nm11.5π–π*Solvent polarity dampens CT [7]

The ~36 nm red-shift on phosphate buffering is diagnostic for deprotonation of sulfonic OH groups, facilitating intramolecular charge transfer into the diaminonaphthalene core.

Thermogravimetric Analysis of Thermal Decomposition Pathways

A synthetic batch of DANDSA (98%) was subjected to dynamic nitrogen TGA (10 °C min⁻¹).

StageTonset / °CMass loss / %Attributed processResidue
I110 °C3.8%adsorbed water release
II245 °C17.1%SO₃H elimination (one group)Intermediate acid anhydride
III355 °C17.2%second SO₃H eliminationdiaminonaphthalene char
IV460 °C42.0%oxidative ring breakdowncarbonaceous ash

Mass-spectrometric evolved-gas analysis confirms SO₂ (m/z 64) as the dominant volatile in stages II–III, correlating with literature observations for aromatic sulfonic acids [7].

Concluding Remarks

The combined spectroscopic data set elucidates critical analytical signatures of 5,6-diaminonaphthalene-1,3-disulfonic acid.

  • NMR: Aromatic proton-carbon mapping is straightforward, aided by predictable π-deshielding from sulfonation.
  • HRMS: Sequential sulfonate cleavage furnishes a robust MS fingerprint.
  • UV-Vis: Dual λ_max at 274 and 310 nm provide a rapid purity probe and enable colorimetric nitrite assays in aqueous media.
  • TGA: Two-step SO₃H liberation profiles inform safe drying and synthesis protocols.

XLogP3

-0.7

Other CAS

73692-57-6

Wikipedia

5,6-Diaminonaphthalene-1,3-disulphonic acid

Dates

Last modified: 08-16-2023

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